molecular formula C20H25N3O2 B5697915 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No.: B5697915
M. Wt: 339.4 g/mol
InChI Key: IEBOPGRFOMBOFI-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a piperazine derivative characterized by a 4-isopropylphenoxyacetyl group at position 1 and a 2-pyridinyl substituent at position 4 of the piperazine ring. Its structure combines aromatic and heterocyclic motifs, which are common in bioactive compounds targeting neurological and metabolic pathways. The acetyl-phenoxy group may influence lipophilicity and bioavailability, while the pyridinyl moiety could contribute to receptor binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(2)17-6-8-18(9-7-17)25-15-20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBOPGRFOMBOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C18H23N3O4C_{18}H_{23}N_{3}O_{4}, with a molecular weight of approximately 345.4 g/mol. The structural characteristics include a piperazine ring substituted with a pyridine and an isopropylphenoxyacetyl group, which are essential for its biological activity.

Research indicates that compounds featuring a piperazine moiety often exhibit various pharmacological effects, including:

  • Antitumor Activity : Piperazine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated potent antitumor activity against A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cell lines, with IC50 values indicating superior efficacy compared to standard chemotherapy agents like cisplatin .
  • Antioxidative Properties : Some studies have highlighted the antioxidative potential of piperazine derivatives, suggesting that they can mitigate oxidative stress-induced cell damage. Compounds designed with similar structural features have been shown to protect neuronal cells from oxidative damage by stabilizing mitochondrial function and reducing reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural elements:

  • Piperazine Ring : The presence of the piperazine ring is crucial for biological activity, as it influences receptor binding and modulation.
  • Substituents : The isopropylphenoxyacetyl group enhances lipophilicity and possibly improves cellular uptake, which is vital for its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Activity : A study found that chalcone-piperazine derivatives exhibited IC50 values as low as 0.19 µM against A549 cells, indicating strong anticancer potential .
  • Neuroprotective Effects : Research on related piperazine compounds demonstrated their ability to protect SH-SY5Y neuronal cells from H2O2-induced apoptosis, showcasing their potential in treating neurodegenerative diseases .
  • Cytotoxicity Profiling : In vitro assays have shown that various substituted piperazines possess selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic promise .

Summary Table of Biological Activities

Activity TypeDescriptionExample Findings
AntitumorInhibition of cancer cell proliferationIC50 values < 0.19 µM against A549 cells
AntioxidativeProtection against oxidative stressStabilization of mitochondrial membrane potential
CytotoxicitySelective toxicity towards cancer cellsHigher potency against tumor cells compared to normal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and related piperazine derivatives:

Compound Structural Features Biological Activity Receptor Affinity/Applications References
This compound 4-isopropylphenoxyacetyl (position 1), 2-pyridinyl (position 4) Not explicitly reported; inferred to modulate serotonin or adrenergic receptors Likely targets GPCRs (e.g., 5-HT1A) based on analogues
ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine) 4-bromophenoxyacetyl (position 1), 4-fluorophenyl sulfonyl (position 4) Inhibits root elongation in Arabidopsis; mimics auxin signaling Binds auxin receptors; structural similarity to 2,4-D
p-MPPI and p-MPPF 2-methoxyphenyl (position 4), iodobenzamido/fluorobenzamido ethyl (position 1) Competitive 5-HT1A antagonists; block hypothermia and forepaw treading in rodents High affinity for 5-HT1A receptors (ID50: 3–5 mg/kg)
SA4503 3,4-dimethoxyphenethyl (position 1), 3-phenylpropyl (position 4) Sigma-1 receptor agonist; antidepressant activity Binds sigma-1 receptors (IC50: ~10 nM)
NAN 190 2-methoxyphenyl (position 4), phthalimido-butyl (position 1) 5-HT1A partial agonist; reduces bladder contractions in rats Moderate affinity for 5-HT1A (Ki: ~20 nM)

Key Comparative Insights

Substituent Effects on Receptor Specificity: The 2-pyridinyl group in the target compound may confer selectivity for monoamine receptors (e.g., 5-HT1A or α-adrenergic), similar to p-MPPI/p-MPPF, which use pyridine-derived substituents for 5-HT1A antagonism . Phenoxyacetyl vs. Sulfonyl Groups: ASP’s sulfonyl group enhances its auxin-like activity in plants, whereas acetylated phenoxy groups (as in the target compound) may favor neurological targets due to improved blood-brain barrier penetration .

Pharmacological Activity: 5-HT1A Antagonists: p-MPPI and p-MPPF show potent 5-HT1A antagonism (ID50: 3–5 mg/kg), while NAN 190 acts as a partial agonist. The target compound’s acetyl-phenoxy group could position it as a neutral antagonist, similar to WAY 100635 derivatives . Sigma-1 Agonists: SA4503’s 3-phenylpropyl substituent enables sigma-1 receptor binding, a feature absent in the target compound, highlighting how alkyl chain length and aromaticity dictate receptor preference .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., 88% yield for 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine in 40 seconds) suggests efficient routes for piperazine derivatives . The target compound’s synthesis would likely involve similar coupling strategies for the acetyl-phenoxy and pyridinyl groups.

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